molecular formula C11H9FO3 B7900664 Ethyl 6-fluorobenzofuran-3-carboxylate

Ethyl 6-fluorobenzofuran-3-carboxylate

Cat. No.: B7900664
M. Wt: 208.18 g/mol
InChI Key: XJDUTEGNTRIWPL-UHFFFAOYSA-N
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Description

Ethyl 6-fluorobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H9FO3 and a molecular weight of 208.19 g/mol. It is a fluorinated benzofuran derivative, which means it contains a benzofuran ring structure with a fluorine atom at the 6th position and an ethyl ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-fluorobenzofuran-3-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is then converted to an ethyl ester through an esterification reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly at the fluorine position, can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Fluorinated benzofurans with different substituents.

Scientific Research Applications

Ethyl 6-fluorobenzofuran-3-carboxylate has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated benzofurans on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-fluorobenzofuran-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 6-fluorobenzofuran-3-carboxylate is unique due to its specific fluorination pattern and ester group. Similar compounds include:

  • Ethyl benzofuran-3-carboxylate: Lacks the fluorine atom.

  • Ethyl 6-fluorobenzothiophene-3-carboxylate: Contains a sulfur atom instead of oxygen in the ring.

  • Ethyl 6-fluorobenzofuran-2-carboxylate: Fluorine at a different position on the benzofuran ring.

Properties

IUPAC Name

ethyl 6-fluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUTEGNTRIWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1oc2cc(F)ccc2c1C(=O)OCC
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Synthesis routes and methods II

Procedure details

109 (40 g, 142.7 mmol) is dissolved in 300 ml of a DMSO and after addition of sodium chloride (16.7 g, 285.4 mmol) and water (5.1 ml) the mixture is stirred for 4 h at 160° C. (temperature of reaction mixture). Then the mixture is allowed to cool down and evaporated at high vacuum. The residue is dissolved in ethyl acetate, washed with water and brine and dried over sodium sulfate. Evaporation gave 14.8 g of an red oil, which is further purified by filtration over silica gel (ethyl acetate/hexanes 2:8).
Name
109
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40 g
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300 mL
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16.7 g
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5.1 mL
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